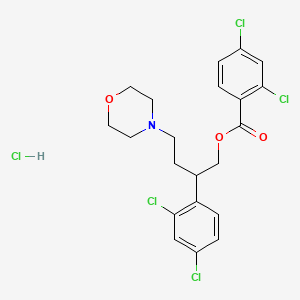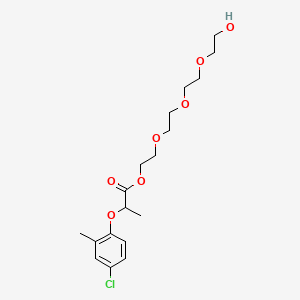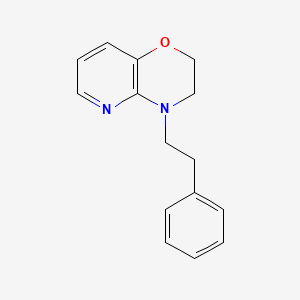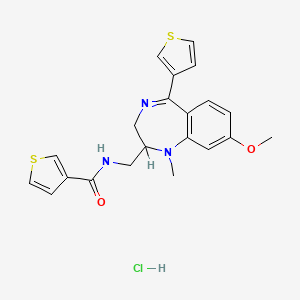
3-Thiophenecarboxamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This specific compound features a thiophene ring, which is a sulfur-containing heterocycle, and a benzodiazepine core, which is a fused ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzodiazepine Core: This step often involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or ester.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Functional Group Modifications: The methoxy and methyl groups are introduced through alkylation reactions.
Formation of the Monohydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzodiazepines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Receptor Binding: The compound can bind to specific receptors in the brain, influencing neurotransmission.
Medicine
Therapeutic Use: Potential use in the treatment of anxiety, insomnia, and other neurological disorders.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: As a precursor or intermediate in the production of other chemicals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with the central nervous system. It binds to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and muscle relaxant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-Thiophenecarboxamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to the presence of the thiophene ring, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural difference could influence its binding affinity, efficacy, and metabolic stability.
Propriétés
Numéro CAS |
84671-53-4 |
|---|---|
Formule moléculaire |
C21H22ClN3O2S2 |
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
N-[(8-methoxy-1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]thiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H21N3O2S2.ClH/c1-24-16(11-23-21(25)15-6-8-28-13-15)10-22-20(14-5-7-27-12-14)18-4-3-17(26-2)9-19(18)24;/h3-9,12-13,16H,10-11H2,1-2H3,(H,23,25);1H |
Clé InChI |
LZQMEUONPFAADH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CSC=C3)CNC(=O)C4=CSC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





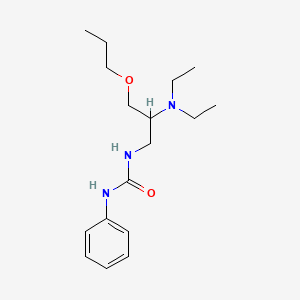
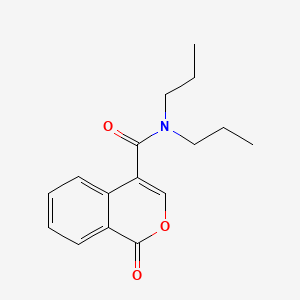

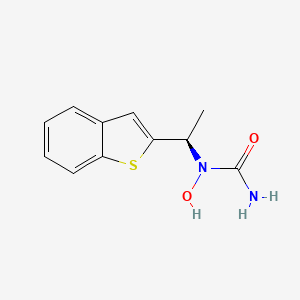
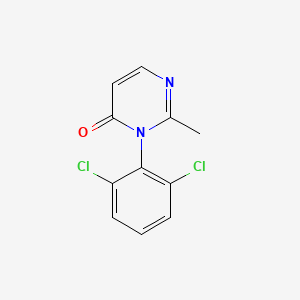
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)


